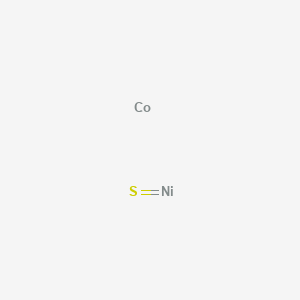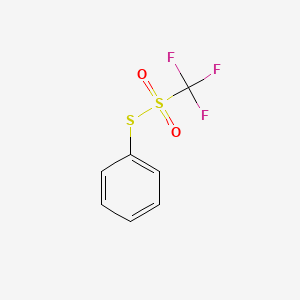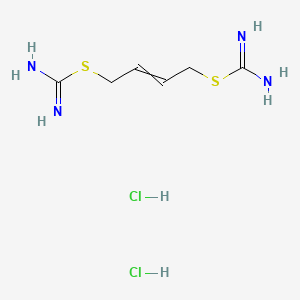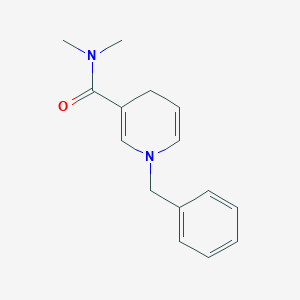
Cobalt--sulfanylidenenickel (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–sulfanylidenenickel (1/1) is a coordination compound that features a unique combination of cobalt and nickel atoms. This compound is of significant interest due to its potential applications in various fields, including energy storage, catalysis, and materials science. The presence of both cobalt and nickel in the compound allows it to exhibit unique chemical and physical properties that are not found in compounds containing only one of these metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt–sulfanylidenenickel (1/1) can be synthesized using various methods. One common approach is the hydrothermal synthesis method, which involves reacting cobalt and nickel salts with sulfur sources under high temperature and pressure conditions. For example, a mixture of cobalt nitrate, nickel nitrate, and thiourea can be heated in an autoclave at 180°C for 24 hours to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of cobalt–sulfanylidenenickel (1/1) may involve large-scale hydrothermal synthesis or other scalable methods such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for the controlled production of the compound with high purity and yield, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–sulfanylidenenickel (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand substitution reactions often involve the use of ligands such as ammonia, phosphines, or thiols under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or higher oxidation state complexes, while reduction may produce lower oxidation state species or elemental metals.
Aplicaciones Científicas De Investigación
Cobalt–sulfanylidenenickel (1/1) has a wide range of scientific research applications:
Energy Storage: The compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and electrochemical stability.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Materials Science: The compound is used in the synthesis of advanced materials with unique magnetic, electronic, and optical properties.
Biomedicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which cobalt–sulfanylidenenickel (1/1) exerts its effects depends on its specific application:
Energy Storage: In supercapacitors, the compound facilitates rapid electron and ion transfer, enhancing energy storage capacity and efficiency.
Catalysis: The compound’s catalytic activity is attributed to the synergistic effects of cobalt and nickel, which provide multiple active sites for chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt–sulfanylideneiron (1/1): Similar in structure but contains iron instead of nickel.
Nickel–sulfanylideneiron (1/1): Contains iron and nickel, but lacks cobalt.
Cobalt–sulfanylidenezinc (1/1): Contains zinc instead of nickel.
Uniqueness
Cobalt–sulfanylidenenickel (1/1) is unique due to the combination of cobalt and nickel, which imparts distinct electrochemical and catalytic properties. This combination allows for enhanced performance in applications such as energy storage and catalysis compared to compounds containing only one of these metals .
Propiedades
Número CAS |
59217-83-3 |
|---|---|
Fórmula molecular |
CoNiS |
Peso molecular |
149.69 g/mol |
Nombre IUPAC |
cobalt;sulfanylidenenickel |
InChI |
InChI=1S/Co.Ni.S |
Clave InChI |
KAEHZLZKAKBMJB-UHFFFAOYSA-N |
SMILES canónico |
S=[Ni].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)



